2-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-(trifluoromethyl)benzenesulfonamide
CAS No.: 946344-44-1
Cat. No.: VC6778036
Molecular Formula: C17H13ClF3N3O4S
Molecular Weight: 447.81
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946344-44-1 |
|---|---|
| Molecular Formula | C17H13ClF3N3O4S |
| Molecular Weight | 447.81 |
| IUPAC Name | 2-chloro-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-5-(trifluoromethyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C17H13ClF3N3O4S/c18-12-4-3-11(17(19,20)21)10-15(12)29(26,27)22-7-8-24-16(25)6-5-13(23-24)14-2-1-9-28-14/h1-6,9-10,22H,7-8H2 |
| Standard InChI Key | OKIZDXAHGFBPJD-UHFFFAOYSA-N |
| SMILES | C1=COC(=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=C(C=CC(=C3)C(F)(F)F)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
2-Chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-(trifluoromethyl)benzenesulfonamide (CAS: 946344-44-1) features a benzenesulfonamide core substituted with chlorine and trifluoromethyl groups at the 2- and 5-positions, respectively. A pyridazinone ring fused to a furan moiety is connected via an ethylamine bridge to the sulfonamide nitrogen. The molecular formula is C₁₇H₁₃ClF₃N₃O₄S, with a molecular weight of 447.81 g/mol. Key structural attributes include:
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Chlorine Atom: Enhances electrophilicity and influences binding interactions in biological systems.
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Trifluoromethyl Group: Improves metabolic stability and membrane permeability due to its lipophilic nature .
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Furan-Pyridazinone Hybrid: Contributes to π-π stacking and hydrogen-bonding capabilities, critical for enzyme inhibition .
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Sulfonamide Linkage: A common pharmacophore in drugs targeting enzymes like cyclooxygenase (COX) and carbonic anhydrase.
Physicochemical Properties
The compound’s properties are shaped by its functional groups:
| Property | Value/Description |
|---|---|
| Melting Point | Not fully characterized |
| Solubility | Low aqueous solubility; soluble in DMSO, DMF |
| LogP (Partition Coefficient) | Estimated ~3.2 (high lipophilicity) |
| Stability | Stable under inert conditions; hydrolytically sensitive at high pH |
These traits suggest challenges in drug formulation but advantages in crossing biological membranes .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves multi-step organic reactions, as inferred from analogous compounds :
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Pyridazinone Ring Formation: Cyclization of 2-halogenated acrylate with nitromethane under Lewis acid catalysis, followed by condensation with triethyl orthoformate .
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Furan Incorporation: Coupling of furan-2-carboxylic acid derivatives via Suzuki-Miyaura or nucleophilic aromatic substitution.
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Sulfonamide Introduction: Reaction of 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride with the ethylamine-linked pyridazinone intermediate.
Key challenges include regioselectivity during chlorination and maintaining stereochemical integrity. A patented method for similar pyridazines uses phosphorus oxychloride for chlorination, achieving >99% purity .
Optimization Strategies
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Continuous Flow Reactors: Improve yield and reduce side reactions during cyclization.
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Catalytic Systems: Palladium catalysts for efficient furan coupling .
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Purification Techniques: Recrystallization with isopropanol and activated carbon enhances purity .
Biological Activities and Mechanisms
Anticancer Activity
Furan-containing derivatives exhibit significant cytotoxicity against cancer cell lines. For example, compound 7b from a related study demonstrated IC₅₀ values of 6.66 μM (A549 lung cancer) and 8.51 μM (HT-29 colon cancer), comparable to sorafenib . Mechanistically, these compounds inhibit VEGFR-2, disrupting angiogenesis and inducing apoptosis via caspase-3 activation .
Antimicrobial Properties
Sulfonamide derivatives are known to inhibit dihydropteroate synthase (DHPS), a folate biosynthesis enzyme. The chloro and trifluoromethyl groups may broaden spectrum activity against resistant strains .
Applications in Drug Development
Targeted Therapies
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Oncology: As a VEGFR-2 inhibitor, this compound could suppress tumor angiogenesis .
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Autoimmune Diseases: COX-2 inhibition may alleviate rheumatoid arthritis and inflammatory bowel disease.
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Infectious Diseases: Potential use against multidrug-resistant bacteria and fungi .
Material Science Applications
The trifluoromethyl group’s thermal stability makes the compound a candidate for high-performance polymers and coatings .
Future Research Directions
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In Vivo Studies: Evaluate pharmacokinetics and toxicity profiles in animal models.
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Structure-Activity Relationships (SAR): Modify the furan or pyridazinone rings to enhance potency.
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Combination Therapies: Assess synergy with existing chemotherapeutic agents .
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Synthetic Scalability: Develop greener methodologies using biocatalysts or microwave-assisted synthesis .
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